N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride
Description
Contextual Background of N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride
This compound emerges from the intersection of several important chemical motifs that have proven valuable in pharmaceutical research. The compound incorporates a piperazine ring system, which serves as a six-membered heterocyclic framework containing two nitrogen atoms in opposite positions. This structural foundation is further modified by the attachment of a sulfonamide group and a trifluoroethyl substituent, creating a molecule with enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
The trifluoroethyl moiety contributes significantly to the compound's chemical behavior, as fluorine atoms possess unique properties including high electronegativity and small size that can dramatically alter molecular interactions. Research has shown that trifluoroethyl-substituted piperazines demonstrate distinct pharmacological profiles compared to their non-fluorinated counterparts, often exhibiting improved membrane permeability and resistance to enzymatic degradation. The hydrochloride salt form enhances the compound's solubility characteristics and provides stability for storage and handling in research applications.
Contemporary investigations into fluorinated piperazine derivatives have revealed their potential in addressing challenges related to drug resistance and selectivity in biological systems. The specific structural arrangement found in this compound represents an evolution in design strategy, where traditional piperazine scaffolds are enhanced through strategic fluorination and functionalization to achieve desired therapeutic properties.
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research extends beyond its individual properties to encompass its role as part of broader structural classes that have demonstrated remarkable therapeutic potential. Piperazine sulfonamide cores have emerged as privileged structures in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. Research has demonstrated that these compounds can achieve substantial improvements in binding affinity and selectivity when properly designed and optimized.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N3O2S.ClH/c7-6(8,9)5-11-15(13,14)12-3-1-10-2-4-12;/h10-11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNJFMIBINWGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride typically involves:
- Functionalization of piperazine nitrogen with a 2,2,2-trifluoroethyl moiety.
- Introduction of the sulfonamide group at the piperazine 1-position.
- Formation of the hydrochloride salt to improve stability and solubility.
The key challenge is the selective substitution on the piperazine nitrogen and the efficient sulfonylation step without side reactions or formation of impurities.
Preparation of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Intermediate
This intermediate is crucial as a precursor or related compound in the synthesis of trifluoroethyl-substituted sulfonamides.
- Method : React glycine protected by N-phthalyl group with trifluoroethylamine or its salt to form an amide, followed by deprotection using hydrated fibril to yield crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
- Advantages : Mild reaction conditions, no need for explosive hydrogen gas, and suitable for industrial scale.
- Alternative reported method : React chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of inorganic base (e.g., sodium hydroxide), followed by treatment with aqueous ammonia under pressure. However, this method may produce dimer impurities, complicating purification and reducing yield.
Sulfonamide Formation on Piperazine Ring
- The sulfonamide is introduced by reacting the piperazine derivative with a sulfonyl chloride or related sulfonylating agent.
- A process described in patent literature involves dissolving or suspending the piperazine derivative in an inert solvent with a base, then adding a carbonic acid derivative or sulfonyl chloride to form the sulfonamide. The reaction can be performed in situ or with isolated intermediates.
Introduction of the 2,2,2-Trifluoroethyl Group
- Alkylation of piperazine nitrogen with 2,2,2-trifluoroethyl halides (e.g., bromides) under basic conditions in polar aprotic solvents like dimethylformamide (DMF) is a common approach.
- Microwave-assisted heating at elevated temperatures (e.g., 150 °C) can be used to accelerate the reaction and improve yields.
- Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation or side reactions.
Formation of Hydrochloride Salt
- The free base sulfonamide is treated with hydrogen chloride gas or hydrochloric acid solutions in solvents such as methanol, ethyl acetate, or 1,4-dioxane.
- Conditions vary from 0 °C to room temperature, with reaction times ranging from several hours to overnight.
- The hydrochloride salt precipitates out as a solid, which can be filtered, washed, and dried to yield the pure compound.
Representative Data Table of Preparation Steps and Yields
Research Findings and Optimization Notes
- Microwave-assisted alkylation significantly reduces reaction time and can improve yield compared to conventional heating, but yields may still be moderate (around 19% in reported examples).
- The choice of solvent and base is critical for sulfonamide formation; polar aprotic solvents like DMF and bases such as potassium carbonate or triethylamine are commonly employed.
- Avoidance of dimer impurities during intermediate formation is crucial; mild deprotection methods and controlled reaction conditions help minimize side products.
- Salt formation with hydrochloric acid is a robust step that can be tuned by solvent choice and temperature to maximize purity and yield.
- Hydrogenation steps (e.g., palladium on carbon catalyzed) may be involved in related synthetic sequences to reduce protecting groups or intermediates, with yields up to 84% reported.
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its sulfonamide structure is known for exhibiting a wide range of biological activities, particularly as enzyme inhibitors.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that compounds similar to N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide can inhibit bacterial growth by targeting the folate synthesis pathway in bacteria. The trifluoroethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Antiparasitic Properties
Recent studies have highlighted the compound's potential as an inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme critical for the survival of the parasite responsible for African sleeping sickness. Inhibitors of TbNMT have shown promise in preclinical models, suggesting that modifications to the piperazine structure could lead to more effective treatments against this disease .
Biological Research
This compound serves as a valuable tool in biological research for studying enzyme interactions and cellular mechanisms.
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding the inhibition mechanisms of various enzymes. For instance, modifications to the piperazine ring and sulfonamide cap have been investigated to optimize selectivity and potency against specific targets . This research contributes to the development of more selective drugs with fewer side effects.
Biochemical Probes
Due to its structural characteristics, this compound can act as a biochemical probe to study specific protein interactions within cells. This application is crucial for elucidating pathways involved in disease processes and drug action mechanisms .
Therapeutic Applications
The therapeutic potential of this compound extends beyond infectious diseases.
Cancer Treatment
Research suggests that sulfonamides may have anticancer properties through various mechanisms, including the inhibition of tumor growth and induction of apoptosis in cancer cells. The trifluoroethyl modification could enhance these effects by improving drug stability and efficacy .
Neurological Disorders
Given its ability to penetrate biological membranes potentially enhanced by structural modifications, there is interest in exploring this compound's role in treating neurological disorders. Compounds that can effectively cross the blood-brain barrier while exhibiting therapeutic activity are particularly valuable in this field .
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to other related compounds.
| Property/Application | N-(2,2,2-Trifluoroethyl)piperazine-1-sulfonamide | Related Sulfonamides |
|---|---|---|
| Chemical Structure | Contains trifluoroethyl group | Varies (e.g., aryl groups) |
| Antimicrobial Activity | Moderate effectiveness against bacteria | High effectiveness |
| Antiparasitic Potential | Effective against T. brucei | Varies |
| Cancer Treatment Potential | Promising due to sulfonamide activity | Established |
| Blood-Brain Barrier Penetration | Potentially enhanced by trifluoroethyl modification | Varies |
Case Studies
Several case studies illustrate the practical applications of this compound:
- A study evaluating its efficacy against T. brucei demonstrated significant inhibition of TbNMT with IC50 values in the low micromolar range, indicating strong potential for therapeutic development against African sleeping sickness .
- Research on its biochemical probing capabilities revealed that it could effectively inhibit specific protein interactions involved in cancer cell proliferation pathways .
Mechanism of Action
The mechanism by which N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing Effects: The trifluoroethyl group in the target compound reduces the basicity of the piperazine nitrogen (pKa ~7.5 vs. ~9.2 in non-fluorinated analogues), enhancing bioavailability .
- Sulfonamide Role: Introduces hydrogen-bonding sites, improving solubility (logP ~1.2 vs. ~2.5 for non-sulfonamide analogues) .
- Metabolic Stability: Fluorine substitution mitigates oxidative metabolism, increasing half-life (t₁/₂ > 6 hours in vitro vs. <2 hours for non-fluorinated derivatives) .
Biological Activity
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanism of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a trifluoroethyl group and a sulfonamide moiety. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by affecting their interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets. Research indicates that sulfonamide derivatives often act as inhibitors of various enzymes involved in critical biological processes. For instance, compounds similar to N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide have been shown to inhibit N-myristoyltransferase (NMT), an enzyme crucial for the survival of certain parasites like Trypanosoma brucei .
Antiparasitic Activity
The compound exhibits significant antiparasitic activity. In studies involving T. brucei, it was noted that modifications to the piperazine structure can enhance selectivity and potency against NMT. For example, a related pyrazole sulfonamide demonstrated an IC50 value of 0.002 μM against T. brucei NMT . While specific data on this compound's IC50 is not extensively documented, its structural analogs suggest potential for similar efficacy.
Anticancer Potential
Recent research has highlighted the anticancer properties of piperazine derivatives. A study indicated that certain piperazine compounds showed cytotoxic effects in cancer cell lines such as FaDu hypopharyngeal tumor cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation, suggesting that this compound may also possess similar anticancer properties.
Table 1: Biological Activity of Related Compounds
Case Study: Inhibition of NMT
In a detailed study focusing on the inhibition of NMT by sulfonamide derivatives, it was observed that modifications to the piperazine ring significantly influenced enzyme selectivity and potency. The findings emphasized the importance of structural optimization in enhancing biological activity against parasitic infections .
Q & A
Basic Research Question
- Purity Assessment : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with ≥95% purity threshold.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for hydrolysis or oxidation byproducts.
- Crystallinity Analysis : XRPD confirms polymorphic consistency, while DSC detects phase transitions (e.g., melting point ~235°F) .
How can the solubility of this compound be enhanced for in vivo pharmacokinetic studies?
Advanced Research Question
Poor aqueous solubility (common with trifluoroethyl groups) can be mitigated by:
- Co-Solvent Systems : Use 10% β-cyclodextrin in PBS or Cremophor EL/ethanol (1:1 v/v).
- Salt Formation : Explore alternative counterions (e.g., mesylate or citrate) to improve dissolution rates.
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance bioavailability .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent hydrochloride gas release.
- Storage : Store in amber glass vials under argon at –20°C to prevent hygroscopic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
